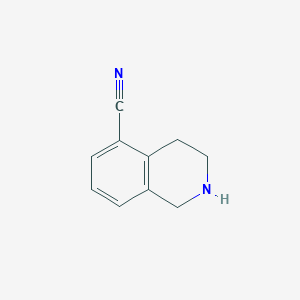
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Pyridin-2-yl)piperazine-1-carbonyl chloride” is a chemical compound with the molecular formula C10H12ClN3O . It is a compound that can be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-2-yl)piperazine-1-carbonyl chloride” consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-2-yl)piperazine-1-carbonyl chloride” include a molecular weight of 191.23 g/mol, a topological polar surface area of 36.4 Ų, and a rotatable bond count of 1 .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Antimicrobial Studies : New pyridine derivatives, including those related to 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride, have been synthesized and shown to possess considerable antibacterial activity. These compounds were prepared through the condensation of 2-amino-substituted benzothiazoles with p-acetamidobenzenesulfonyl chloride using a mixture of pyridine, highlighting their potential in addressing bacterial infections (Patel & Agravat, 2009).
Anticancer Research : Derivatives of 4-(Pyridin-2-yl)piperazine have been explored for their effects on learning and memory facilitation in mice, suggesting potential therapeutic applications in cognitive disorders. Moreover, the synthesis and evaluation of various piperazinyl compounds have highlighted their potential in anticancer research. For instance, 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates have been synthesized and tested for their ability to facilitate learning and memory in mice, indicating a promising avenue for the development of new therapeutic agents (Li Ming-zhu, 2012).
Chemical Synthesis and Drug Development
Synthetic Processes : Research has established scalable and facile synthetic processes for compounds related to 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride. For example, a novel process for preparing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, has been optimized. This process involves acylation, deprotection, and salt formation, demonstrating the compound's relevance in developing treatments for central nervous system disorders (Wei et al., 2016).
Drug Discovery and Design : The search for potent anti-tubercular agents has led to the design and synthesis of benzamide derivatives incorporating the 4-(Pyridin-2-yl)piperazine motif. These compounds have shown significant anti-tubercular activity, underscoring the importance of such chemical structures in the development of new therapies for tuberculosis (Srinivasarao et al., 2020).
Material Science and Structural Chemistry
- Crystallography and Material Properties : The crystal structure of chloride-bridged copper(II) dimers featuring piperazine derivatives has been elucidated, revealing insights into the coordination chemistry and potential applications in material science. Such studies are crucial for understanding the structural properties of materials that incorporate piperazine and pyridine motifs (Inah et al., 2017).
Propriétés
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-10(15)14-7-5-13(6-8-14)9-3-1-2-4-12-9/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRZSLZZTOPNLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585901 |
Source


|
| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
CAS RN |
210173-95-8 |
Source


|
| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)







![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)



![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)
